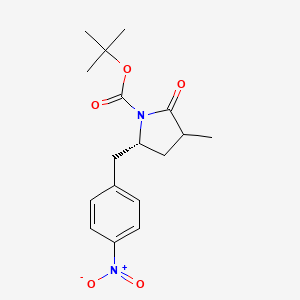

(5R)-Tert-butyl 3-methyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18712767

Molecular Formula: C17H22N2O5

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H22N2O5 |

|---|---|

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | tert-butyl (5R)-3-methyl-5-[(4-nitrophenyl)methyl]-2-oxopyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H22N2O5/c1-11-9-14(10-12-5-7-13(8-6-12)19(22)23)18(15(11)20)16(21)24-17(2,3)4/h5-8,11,14H,9-10H2,1-4H3/t11?,14-/m1/s1 |

| Standard InChI Key | NXMKCEKENYJMMR-SBXXRYSUSA-N |

| Isomeric SMILES | CC1C[C@@H](N(C1=O)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | CC1CC(N(C1=O)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural Characteristics and Stereochemical Configuration

The molecular architecture of (5R)-tert-butyl 3-methyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate (CAS 1817736-01-8) is defined by its pyrrolidine ring, a five-membered lactam featuring a ketone group at position 2. The tert-butyl carbamate moiety at position 1 and the 4-nitrobenzyl group at position 5 introduce steric bulk and electronic heterogeneity, respectively . The (5R) stereochemical designation indicates the absolute configuration of the chiral center at carbon 5, which is critical for its biological activity and synthetic reproducibility.

Molecular Formula and Weight

Functional Group Analysis

-

tert-Butyl Carbamate (Boc): Serves as a protective group for amines, enhancing solubility and stability during synthesis .

-

4-Nitrobenzyl Group: Introduces electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .

-

Oxopyrrolidine Ring: The lactam structure confers rigidity and hydrogen-bonding capacity, critical for receptor interactions .

Synthesis and Manufacturing Processes

The synthesis of (5R)-tert-butyl 3-methyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate involves multi-step organic transformations, emphasizing stereoselectivity and functional group compatibility.

Reductive Amination and Cyclization

A patent by US8247415B2 outlines a method for analogous pyrrolidine derivatives using reductive amination. For the target compound, this likely involves:

-

Condensation: Reaction of 4-nitrobenzylamine with a γ-keto ester to form an imine intermediate.

-

Reduction: Catalytic hydrogenation (e.g., ) to yield the pyrrolidine ring .

-

Boc Protection: Treatment with di-tert-butyl dicarbonate () in the presence of a base (e.g., DMAP) .

Stereochemical Control

Kinetic resolution techniques, as described in RSC publications, ensure the (5R) configuration. Parallel kinetic resolution using chiral catalysts (e.g., Ru-BINAP complexes) achieves enantiomeric excess >98% .

Industrial-Scale Production

MolCore BioPharmatech reports manufacturing the compound at ≥97% purity under ISO-certified conditions. Critical parameters include:

-

Temperature: 0–5°C during Boc protection to minimize side reactions.

Table 1: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Imine Formation | Ethanol, 25°C, 12h | 85 | 90 |

| Reductive Cyclization | (1 atm), Pd/C | 78 | 95 |

| Boc Protection | , DMAP | 92 | 97 |

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in dichloromethane and THF; sparingly soluble in water (0.1 mg/mL at 25°C) .

-

Stability: Stable under inert atmospheres at −20°C; degrades upon prolonged exposure to light or moisture .

Spectroscopic Data

-

IR (KBr): 1720 cm⁻¹ (C=O, Boc), 1520 cm⁻¹ (NO₂ asymmetric stretch) .

-

(400 MHz, CDCl₃): δ 1.42 (s, 9H, Boc), 2.35 (m, 2H, pyrrolidine H3), 3.12 (dd, Hz, H5), 7.52 (d, Hz, ArH) .

Applications in Pharmaceutical Development

Intermediate for β3 Adrenergic Receptor Agonists

The compound serves as a precursor to hydroxymethyl pyrrolidines, which exhibit potent β3 adrenergic activity for treating overactive bladder and metabolic disorders . Structural analogs from US8247415B2 demonstrate EC₅₀ values <10 nM in cAMP assays, underscoring the importance of the (5R) configuration .

Antimicrobial and Antiviral Research

Derivatives with modified benzyl groups (e.g., 4-aminobenzyl) show inhibitory activity against viral proteases, though data specific to the nitro variant remain limited .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

Future Research Directions

-

Pharmacological Profiling: Evaluate direct bioactivity of the nitrobenzyl derivative.

-

Synthetic Optimization: Develop continuous-flow methods to enhance yield and reduce Pd catalyst loadings.

-

Stability Studies: Investigate degradation pathways under accelerated conditions (40°C/75% RH).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume